

# A Comprehensive Technical Guide to 2-Chloro-4-methylpyridine

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## Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of **2-Chloro-4-methylpyridine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its synthesis.

## Core Compound Identification

CAS Number: 3678-62-4<sup>[1]</sup><sup>[2]</sup>

**2-Chloro-4-methylpyridine**, also known as 2-Chloro-4-picoline, is a halogenated heterocycle. <sup>[1]</sup> Its unique structure makes it a versatile building block in organic synthesis.

## Physicochemical Properties

The following tables summarize the key physical and chemical properties of **2-Chloro-4-methylpyridine**.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClN[2]
Molecular Weight	127.57 g/mol [1]
Appearance	Colorless to light yellow liquid[2][3]
Boiling Point	194-195 °C[3]
Density	1.142 g/mL at 25 °C[4]
Refractive Index	n <sub>20/D</sub> 1.529[4]
Flash Point	89.6 °C[2]
Vapor Pressure	0.593 mmHg at 25°C[2]
Melting Point	115 °C[2]

Table 2: Chemical and Computational Data

Property	Value
InChI Key	MZVSTDHRRYQFGI-UHFFFAOYSA-N[5]
SMILES	<chem>Cc1ccnc(Cl)c1</chem> [4]
LogP	2.04340[2]
pKa	0.94±0.10 (Predicted)[2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	1[2]
Rotatable Bond Count	0[2]

## Applications in Research and Development

**2-Chloro-4-methylpyridine** is a crucial reagent in the synthesis of various compounds, particularly in the pharmaceutical industry. It is notably used in the production of:

- mGLUR5 modulators: Specifically, imidazolyl-ethynyl-pyridines, which are being investigated as potential antipsychotics.[\[1\]](#)[\[2\]](#)
- TGR5 agonists: It is a precursor for trifluoromethyl(pyrimidinyl)azetidinecarboxamides, which are potent and orally bioavailable TGR5 agonists.[\[1\]](#)[\[2\]](#)
- Anti-ulcer drugs: It is a key intermediate in the synthesis of Lafutidine, a second-generation H2 receptor antagonist.[\[6\]](#)
- Cross-coupling reactions: It reacts with 3,5-bis(trifluoromethyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine.[\[4\]](#)

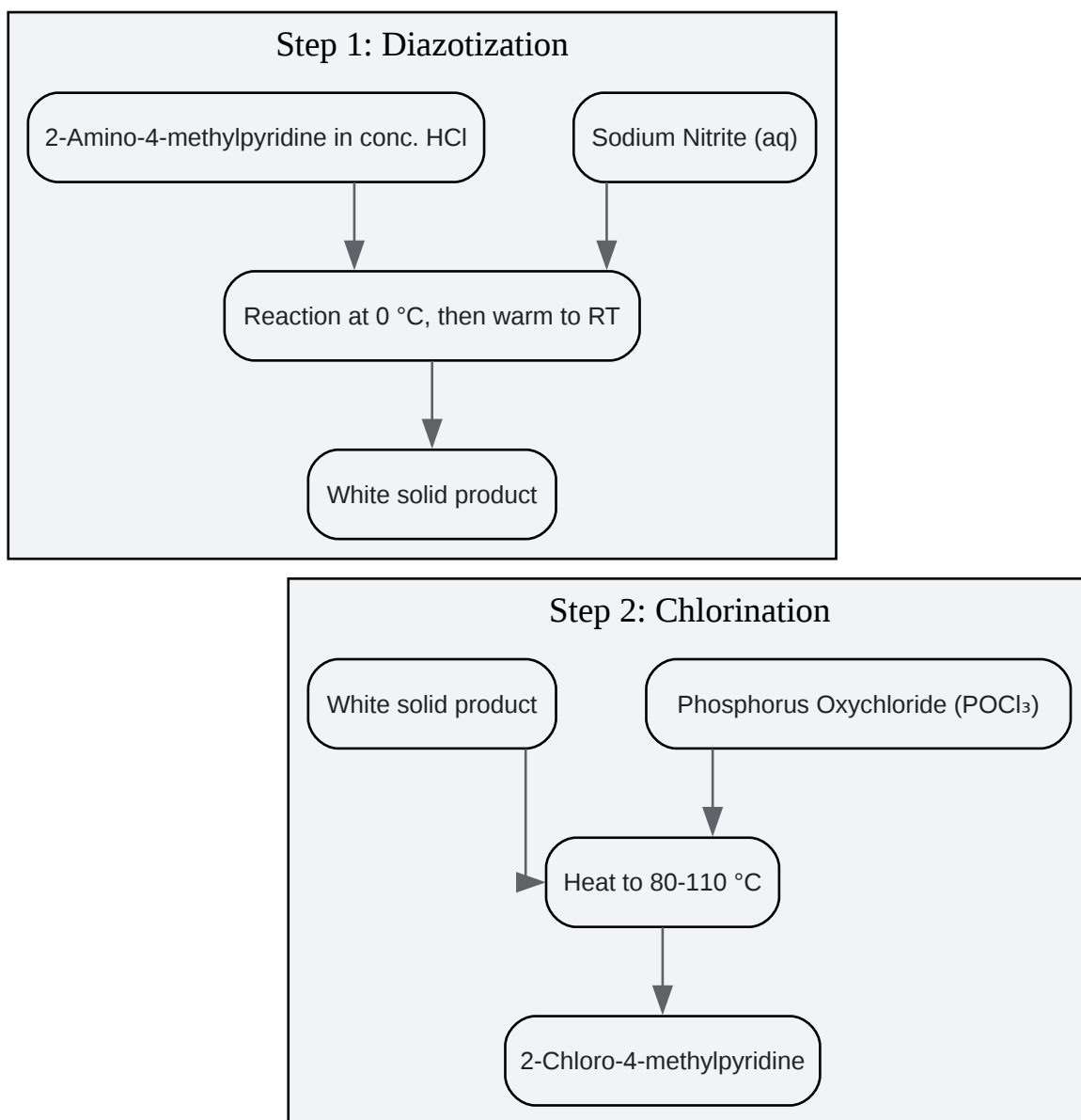
## Experimental Protocols: Synthesis of 2-Chloro-4-methylpyridine

Several methods for the synthesis of **2-Chloro-4-methylpyridine** have been reported. Below are detailed protocols for two common approaches.

### Method 1: From 2-Amino-4-methylpyridine

This method involves a diazotization reaction followed by chlorination.

Experimental Workflow:



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Caption: Synthesis of **2-Chloro-4-methylpyridine** from 2-Amino-4-methylpyridine.

Detailed Protocol:

- Diazotization:
  - In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (15.0 g, 139 mmol) in concentrated hydrochloric acid (200 mL) and cool the solution to 0 °C in an ice-salt bath.

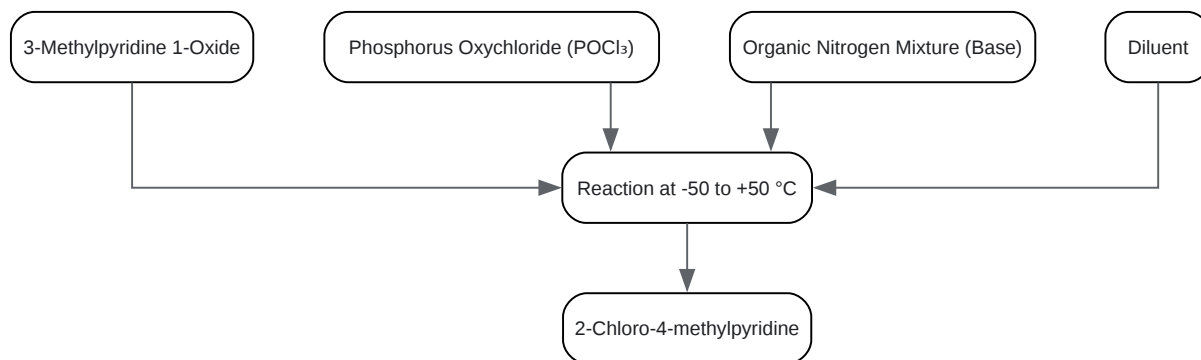
[3][6]

- Slowly add a solution of sodium nitrite (13.88 g, 200 mmol) in water dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3]
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[3]
- Alternatively, the mixture can be heated to 70-100 °C for 15-30 minutes.[6]
- Cool the mixture and adjust the pH to 6.0-8.0.[6]
- The resulting white solid product is collected.
- Chlorination:
  - To the white solid obtained in the previous step, add phosphorus oxychloride (POCl<sub>3</sub>).[6]
  - Heat the mixture to 80-110 °C and maintain it under reflux with stirring for 5-15 hours.[6]
  - After cooling, carefully quench the reaction with cold water and ammonia, keeping the temperature between 20-35 °C.[6]
  - Adjust the pH to 10.0-11.5 with ammonia water.[6]
  - The product, **2-chloro-4-methylpyridine**, is then isolated by distillation under reduced pressure.[6]

## Method 2: From 3-Methylpyridine 1-Oxide

This method involves the reaction of a pyridine N-oxide with a chlorinating agent.

Experimental Workflow:



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Caption: Synthesis of **2-Chloro-4-methylpyridine** from 3-Methylpyridine 1-Oxide.

Detailed Protocol:

- The preparation involves the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride.[1]
- This reaction is carried out in the presence of a basic organic nitrogen mixture and a diluent. [1]
- The reaction temperature is maintained between -50 °C and +50 °C.[1]
- This method is reported to produce a significantly higher yield of **2-chloro-4-methylpyridine** with a lower proportion of isomeric by-products compared to other synthetic routes.[1]
- The final product can be purified by standard methods such as distillation.[1]


## Safety and Handling

**2-Chloro-4-methylpyridine** is a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation[4][7][8]
Eye Irritation	H319	Causes serious eye irritation[4][7][8]
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation[4][7][8]

GHS Pictogram:

 alt text

Precautionary Statements:

- Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4][8]
- Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[4][8]
- Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[8]
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[8]
- Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

[9]

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[10]

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## References

- 1. alkalimetals.com [alkalimetals.com]
- 2. 2-Chloro-4-methylpyridine | lookchem [lookchem.com]
- 3. 2-Chloro-4-picoline | 3678-62-4 [chemicalbook.com]
- 4. 2-Chloro-4-methylpyridine 98 3678-62-4 [sigmaaldrich.com]
- 5. 2-Chloro-4-methylpyridine | 2-Chloro-4-picoline | Pyridines | Ambeed.com [ambeed.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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